molecular formula C8H12N2O2 B022369 Cyclo(deltaAla-L-Val) CAS No. 25516-00-1

Cyclo(deltaAla-L-Val)

Cat. No. B022369
CAS RN: 25516-00-1
M. Wt: 168.19 g/mol
InChI Key: NFYRGJUKSGFWQF-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of Cyclo(deltaAla-L-Val) involves asymmetric hydrogenation of dehydroalanine residues in cyclodipeptides. This process uses Pd black in methanol under ambient pressure and room temperature conditions. Notably, L-valine acts as a chiral source, inducing remarkable asymmetric hydrogenation with high chiral induction, leading to the effective synthesis of Cyclo(deltaAla-L-Val) and other cyclic dipeptides with varied aminoacyl residues (Lee, Kanmera, Aoyagi, & Izumiya, 2009).

Scientific Research Applications

  • Chemical and Biological Role

    • Field : Chemistry and Biology
    • Application : Cyclo(deltaAla-L-Val) is a 2,5-diketopiperazine where the substituents are methylidene and (S)-isopropyl at positions 3 and 6 respectively . It plays a role as a metabolite .
  • Nematocide

    • Field : Agriculture
    • Application : Cyclo(deltaAla-L-Val) has been identified as a nematocide for the control of Meloidogyne incognita .
  • Scientific Research Material

    • Field : Drug discovery, nanotechnology, and materials science
    • Application : Cyclo(deltaAla-L-Val) is a chemical compound with immense potential in scientific research. This unique material offers opportunities for exploring its properties and applications in various fields, such as drug discovery, nanotechnology, and materials science.
  • Bacterial Signaling

    • Field : Microbiology
    • Application : In Pseudomonas aeruginosa, Cyclo(deltaAla-L-Val) is capable of activating N-acylhomoserine lactones (AHLs), which are signaling molecules in bacteria .
  • Biochemical Research

    • Field : Biochemistry
    • Application : Cyclo(deltaAla-L-Val) is a bacterial cyclic dipeptide that can be used in biochemical research .
  • Quorum Sensing
    • Field : Microbiology
    • Application : Cyclo(deltaAla-L-Val) is capable of activating or antagonizing other LuxR-based quorum-sensing systems . While the mode of action of Cyclo(deltaAla-L-Val) is not known, its activity suggests the existence of cross talk among bacterial signalling systems .

properties

IUPAC Name

(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRGJUKSGFWQF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NC(=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332085
Record name Cyclo(deltaAla-L-Val)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(deltaAla-L-Val)

CAS RN

25516-00-1
Record name Cyclo(deltaAla-L-Val)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Hun Lee, C Hau Lee, N Alia Azmi… - Chemistry & …, 2020 - Wiley Online Library
This work investigated the polar (PC: protein, amino acid and metabolite) and non‐polar (NPC: fatty acid) compounds and bioactivity characteristics of the EBN harvested from the state …
Number of citations: 29 onlinelibrary.wiley.com
Y Liu, J Hu, MM Li, G Zhao - Journal of the Science of Food and …, 2023 - Wiley Online Library
BACKGROUND The objectives of this study were to investigate the effects of taurine on rumen fermentation, rumen bacterial community and metabolomics, nitrogen metabolism and …
Number of citations: 3 onlinelibrary.wiley.com
賴信志 - 2000 - scholars.lib.ntu.edu.tw
We have identified and characterized a pair of luxI/R homologues termed smaI/R from Serratia marcescens SS-1. From cell-free culture supernatants, two N-acyl homoserine lactone (…
Number of citations: 2 scholars.lib.ntu.edu.tw

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